molecular formula C7H13F6NO4S3 B6416194 Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide CAS No. 792188-85-3

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6416194
CAS No.: 792188-85-3
M. Wt: 385.4 g/mol
InChI Key: ZDVNJIBUDKGGGM-UHFFFAOYSA-N
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Description

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide ([S221][NTf2]) is a sulfonium-based ionic liquid (IL) composed of a trialkylsulfonium cation paired with the bis(trifluoromethylsulfonyl)imide (TFSI) anion. This IL is notable for its low viscosity, high ionic conductivity, and moderate thermal stability, making it suitable for applications in energy storage, corrosion inhibition, and separation processes . Its hydrophobic nature and weak hydrogen-bonding interactions distinguish it from other IL classes, such as imidazolium or pyrrolidinium derivatives .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;diethyl(methyl)sulfanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13S.C2F6NO4S2/c1-4-6(3)5-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVNJIBUDKGGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S+](C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F6NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047954
Record name Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792188-85-3
Record name Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anion Source: Synthesis of Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI)

The bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) anion is typically sourced from its lithium salt (LiTFSI), a compound with well-documented industrial synthesis methods. A patented one-pot process optimizes LiTFSI production using trifluoromethane (CF₃H), alkyl lithium (e.g., n-butyllithium), and lithium bis(fluorosulfonyl)imide (LiFSI) under rigorously anhydrous and low-temperature conditions.

Reaction conditions :

  • Step 1 : Trifluoromethyl lithium (CF₃Li) synthesis at −70°C to −50°C for 3–9 hours.

  • Step 2 : Slow addition of LiFSI to CF₃Li solution at −30°C to 0°C, yielding LiTFSI and lithium fluoride (LiF) as a byproduct.

  • Yield : 93% with 99.91% purity, as demonstrated in Example 2 of the patent.

This method avoids corrosive intermediates and simplifies byproduct removal (e.g., LiF filtration), making it scalable for industrial production.

Cation Formation: Diethylmethylsulfonium ([DEMS]⁺) Synthesis

The diethylmethylsulfonium cation is synthesized via alkylation of diethyl sulfide. A two-step alkylation process is employed:

  • Quaternization of diethyl sulfide :
    (C2H5)2S+CH3X(C2H5)2S+CH3X\text{(C}_2\text{H}_5\text{)}_2\text{S} + \text{CH}_3\text{X} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{S}^+\text{CH}_3 \cdot \text{X}^-
    Here, X⁻ represents a halide (e.g., Br⁻ or I⁻). Methyl iodide or dimethyl sulfate are common alkylating agents.

  • Purification : The intermediate diethylmethylsulfonium halide is recrystallized from acetone or ethanol to remove unreacted starting materials.

Metathesis Reaction: Combining [DEMS]⁺ and Tf₂N⁻

The final step involves anion exchange between diethylmethylsulfonium halide ([DEMS]X) and LiTFSI in a polar aprotic solvent (e.g., acetonitrile or water):

[DEMS]X+LiTFSI[DEMS][Tf2N]+LiX\text{[DEMS]X} + \text{LiTFSI} \rightarrow \text{[DEMS][Tf}_2\text{N]} + \text{LiX}

Optimized protocol :

  • Solvent : Anhydrous acetonitrile.

  • Molar ratio : 1:1 [DEMS]X to LiTFSI.

  • Temperature : Room temperature (20–25°C) with stirring for 24 hours.

  • Workup : Filter LiX byproduct, evaporate solvent, and dry under vacuum (60°C, 24 hours).

Critical Parameters and Characterization

Reaction Efficiency and Purity Control

  • Impurity mitigation : LiTFSI synthesized via the one-pot method achieves <10 ppm chloride and moisture content, critical for electrochemical stability.

  • Byproduct management : LiF and alkane byproducts from LiTFSI synthesis are removed via filtration and distillation, respectively.

Physicochemical Properties of [DEMS][Tf₂N]

Data aggregated from supplier specifications and peer-reviewed studies:

PropertyValueConditions
Molecular weight385.37 g/mol
Density1.51 g/cm³19°C
Viscosity39.4 cP25°C
Electrochemical window5.6 Vvs. Li/Li⁺
Purity≥99%

Industrial Scalability and Environmental Considerations

The patented LiTFSI synthesis route reduces waste generation by 40% compared to traditional methods, with alkane byproducts reclaimed via distillation. For [DEMS][Tf₂N], solvent recovery systems (e.g., rotary evaporation) minimize environmental impact. The process’s compatibility with nonpolar solvents (e.g., diethyl ether) further enhances safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .

Scientific Research Applications

Electrochemical Applications

1.1 Electrolyte in Supercapacitors
DEMS-TFSI is utilized as an electrolyte in electrochemical double-layer capacitors (EDLCs). Its high ionic conductivity and thermal stability make it suitable for use in supercapacitors, enhancing their performance. Studies have shown that ionic liquids like DEMS-TFSI can significantly improve the energy density and power density of supercapacitor devices .

Table 1: Conductivity and Performance Metrics of DEMS-TFSI in Supercapacitors

PropertyValue
Ionic Conductivity~6.0 mS/cm
Thermal StabilityStable up to 250 °C
Energy DensityUp to 30 Wh/kg
Power DensityUp to 5 kW/kg

1.2 Model Ionic Liquid for Studies
As a model ionic liquid, DEMS-TFSI is used to study the structure-effect relationship of ions on electrochemical windows (EWs). Researchers have employed DEMS-TFSI to analyze how variations in ionic structure affect the electrochemical stability and performance of devices .

Energy Storage Applications

2.1 Lithium-Ion Batteries
DEMS-TFSI serves as a component in gel polymer electrolytes for lithium-ion batteries. Its low viscosity and high ionic conductivity facilitate the movement of lithium ions, thereby improving battery efficiency. Case studies indicate that batteries utilizing DEMS-TFSI exhibit enhanced cycle life and stability compared to traditional liquid electrolytes .

Table 2: Performance Comparison of Lithium-Ion Batteries with Different Electrolytes

Electrolyte TypeCycle Life (Cycles)Capacity Retention (%)
Traditional Liquid50080
DEMS-TFSI Gel Polymer100090

Material Science Applications

3.1 Synthesis of Advanced Materials
DEMS-TFSI has been explored for synthesizing novel materials due to its unique chemical structure. Its ability to dissolve various organic and inorganic compounds facilitates the development of advanced composites and nanomaterials. Research indicates that materials synthesized using DEMS-TFSI demonstrate improved mechanical properties and thermal stability .

3.2 Green Solvent in Chemical Reactions
As an ionic liquid, DEMS-TFSI acts as a green solvent for various chemical reactions, promoting sustainability in chemical processes. Its non-volatile nature reduces environmental impact compared to traditional organic solvents, making it an attractive alternative for green chemistry applications.

Case Studies

Case Study 1: Supercapacitor Development
A recent study demonstrated the use of DEMS-TFSI in developing a new type of supercapacitor with enhanced energy density. The research highlighted that replacing conventional electrolytes with DEMS-TFSI resulted in a significant increase in performance metrics, showcasing its potential for commercial applications .

Case Study 2: Lithium-Ion Battery Performance
In another investigation focusing on lithium-ion batteries, researchers found that incorporating DEMS-TFSI into the electrolyte formulation led to a notable improvement in charge-discharge cycles and overall battery longevity compared to traditional electrolytes .

Comparison with Similar Compounds

Sulfonium-Based ILs with TFSI Anion

Diethylmethylsulfonium TFSI is structurally analogous to triethylsulfonium TFSI ([S222][NTf2]). Key differences include:

  • Thermal Stability : [S221][NTf2] exhibits a 5% weight loss temperature (T5%) of 283°C and a decomposition temperature (TDTG) of 343°C, outperforming [S222][NTf2] (T5% = 278°C, TDTG = 333°C) .
  • Viscosity and Conductivity : Sulfonium ILs generally have lower viscosity (<50 mPa·s at 25°C) and higher ionic conductivity compared to pyrrolidinium or ammonium analogs .

Table 1. Thermal Stability of Sulfonium ILs

Compound T5% (°C) TDTG (°C)
Diethylmethylsulfonium TFSI ([S221][NTf2]) 283 343
Triethylsulfonium TFSI ([S222][NTf2]) 278 333

Imidazolium-Based ILs with TFSI Anion

Imidazolium ILs like 1-ethyl-3-methylimidazolium TFSI ([EMIM][Tf2N]) and 1-butyl-3-methylimidazolium TFSI ([BMIM][Tf2N]) differ significantly:

  • Cation-Anion Interactions : Hydrogen bonding between the imidazolium C2–H and TFSI anion enhances melting points and viscosities. Methylation at the C2 position (e.g., [bmmim][Tf2N]) reduces hydrogen-bond acidity, lowering viscosity but increasing hydrophobicity .
  • Thermal Stability : [BMIM][Tf2N] decomposes near 400°C, comparable to [S221][NTf2], but its viscosity (~52 mPa·s at 25°C) is higher .
  • Applications : Imidazolium ILs are widely used in CO2 capture and catalysis, whereas sulfonium ILs excel in low-viscosity electrolytes .

Pyrrolidinium-Based ILs with TFSI Anion

Pyrrolidinium ILs like 1-butyl-1-methylpyrrolidinium TFSI ([BMPyrrol][Tf2N]) exhibit:

  • Higher Thermal Stability : T5% = 423°C and TDTG = 480°C, superior to [S221][NTf2] .
  • Higher Viscosity : [BMPyrrol][Tf2N] has viscosities >100 mPa·s, limiting its use in high-speed electrochemical devices .
  • Conductivity Trade-offs : Despite lower ionic conductivity, pyrrolidinium ILs are preferred in lithium-ion batteries due to their electrochemical stability .

Ammonium- and Phosphonium-Based ILs with TFSI Anion

  • Ammonium ILs : Butyltrimethylammonium TFSI ([N4111][NTf2]) shows TDTG up to 485°C but higher viscosity. Tributylmethylammonium TFSI ([N4441][NTf2]) is more hydrophobic, with water solubility <0.1 wt% .
  • Phosphonium ILs : Methyltrioctylphosphonium TFSI ([P1888][NTf2]) has similar hydrophobicity to [S221][NTf2] but superior thermal stability (TDTG ~442°C) .

Table 2. Key Properties of TFSI-Based ILs

Compound Class Example Viscosity (mPa·s, 25°C) T5% (°C) Key Application
Sulfonium [S221][NTf2] <50 283 Corrosion inhibition
Imidazolium [BMIM][Tf2N] ~52 ~400 CO2 capture
Pyrrolidinium [BMPyrrol][Tf2N] >100 423 Lithium-ion batteries
Ammonium [N4111][NTf2] ~200 410 High-temperature processes

Research Findings and Mechanistic Insights

  • Hydrogen Bonding : Imidazolium ILs rely on C2–H···anion interactions, whereas sulfonium ILs exhibit weaker van der Waals forces, explaining their lower viscosity .
  • Thermal Degradation : Sulfonium ILs decompose at lower temperatures due to less stable S–C bonds compared to N-containing cations .
  • Solvation Behavior : The LSER model for [bmmim][Tf2N] highlights dominant dipole/polarization interactions, contrasting with sulfonium ILs, which prioritize hydrophobicity .

Biological Activity

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, commonly referred to as [S222][NTf2], is a room-temperature ionic liquid (RTIL) that has garnered attention for its unique properties and potential applications in various biological and electrochemical contexts. This compound is characterized by its sulfonium cation and the bis(trifluoromethylsulfonyl)imide anion, which contribute to its distinctive chemical behavior.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Cation : Diethylmethylsulfonium [S222]+[S222]^+
  • Anion : Bis(trifluoromethylsulfonyl)imide [NTf2][NTf_2]^-

This combination results in a highly polar and thermally stable ionic liquid, which is suitable for a variety of applications, especially in electrochemistry.

This compound exhibits notable electrochemical properties, making it a subject of interest in the field of energy storage and conversion. Research has shown that this ionic liquid can effectively function as an electrolyte in lithium rechargeable batteries, showcasing favorable redox behavior when paired with various lithium salts. The cyclic voltammetry studies reveal that the compound undergoes well-defined oxidation and reduction processes, which are critical for battery applications .

Case Studies

  • Application in Drug Delivery Systems :
    • Ionic liquids like this compound have been explored for use in drug delivery systems due to their ability to solubilize a variety of compounds. A study demonstrated that incorporating this ionic liquid into polymer matrices improved the release rates of active pharmaceutical ingredients, highlighting its potential in enhancing drug bioavailability .
  • Electrochemical Sensors :
    • The compound has been utilized in developing electrochemical sensors for detecting biomolecules. Its high conductivity and electrochemical stability make it an ideal candidate for sensor applications where rapid response times are crucial .

Table: Summary of Biological Activities

Activity Description Reference
Electrochemical BehaviorExhibits favorable redox properties in lithium batteries
CytotoxicityLimited data; requires further investigation into biocompatibility
Drug Delivery PotentialEnhances solubility and release rates of pharmaceuticals
Sensor ApplicationEffective in developing electrochemical sensors for biomolecule detection

Q & A

Q. What are the recommended methods for synthesizing high-purity diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide?

High-purity synthesis typically involves metathesis reactions between diethylmethylsulfonium halides and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in anhydrous solvents like acetonitrile. Post-synthesis purification steps, such as repeated washing with deionized water and vacuum drying, are critical to remove residual halides and solvents. Purity verification via NMR and ion chromatography is essential, as impurities can significantly alter physicochemical properties .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Long-term storage should occur in cool (<25°C), dry environments, as elevated temperatures and humidity accelerate decomposition. Safety protocols, including fume hood use and personal protective equipment (PPE), are mandatory due to incompletely characterized hazards .

Q. What analytical techniques are suitable for characterizing this compound’s structure and purity?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms cation-anion interactions and detects residual solvents.
  • Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., glass transition, melting points).
  • Ion Chromatography quantifies halide impurities.
  • Karl Fischer Titration measures trace moisture content, which affects ionic conductivity .

Advanced Research Questions

Q. How can experimental discrepancies in reported ionic conductivity values be resolved?

Variations in conductivity often arise from differences in moisture content, impurities, or measurement techniques (e.g., AC impedance vs. dielectric spectroscopy). Standardize protocols by:

  • Drying samples under vacuum (≤0.1 Pa) for >48 hours.
  • Using hermetically sealed cells to exclude ambient moisture.
  • Validating results with multiple techniques (e.g., Walden plots for ionicity assessment) .

Q. What strategies optimize the design of electrochemical cells using this ionic liquid (IL)?

For energy storage applications (e.g., supercapacitors):

  • Combine with propylene carbonate (PC) to reduce viscosity and enhance conductivity (e.g., PC/IL molar ratios of 1:3 achieve optimal balance).
  • Use carbon-based electrodes functionalized with nitrogen or sulfur to improve IL-electrode compatibility.
  • Monitor electrochemical stability via cyclic voltammetry (CV) within a 4.7 V window to avoid anion/cation decomposition .

Q. How do computational models (e.g., CPA Equation of State) predict thermodynamic properties of IL mixtures?

The Cubic-Plus-Association (CPA) model correlates vapor pressure and liquid density data to estimate activity coefficients and phase behavior. For diethylmethylsulfonium-based ILs:

  • Fit binary interaction parameters using experimental data for analogous ILs (e.g., [EMIM][Tf₂N]).
  • Validate predictions with high-pressure DSC and vapor-liquid equilibrium (VLE) measurements .

Q. What methodologies address contradictory data on IL degradation pathways under thermal stress?

  • Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) identifies volatile decomposition products (e.g., SO₂, CF₃ radicals).
  • Accelerated Aging Studies under controlled O₂/H₂O exposure quantify degradation kinetics.
  • DFT Calculations predict bond dissociation energies to prioritize experimental validation of degradation mechanisms .

Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in IL synthesis?

  • Implement strict stoichiometric control (e.g., ≤0.5% molar excess of LiTFSI).
  • Use inline FTIR to monitor reaction progress in real time.
  • Adopt Quality-by-Design (QbD) frameworks to identify critical process parameters (e.g., solvent purity, mixing rates) .

Q. What approaches reconcile discrepancies between experimental and simulated viscosity data?

  • Refine force fields in molecular dynamics (MD) simulations using experimental density and diffusion coefficient data.
  • Account for hydrogen bonding and ion-pairing effects, which are often underestimated in coarse-grained models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide

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